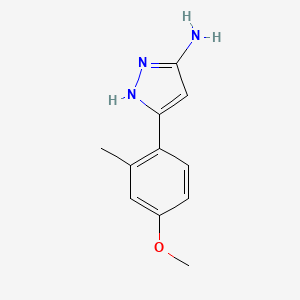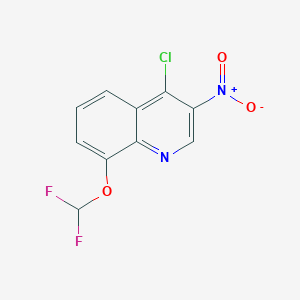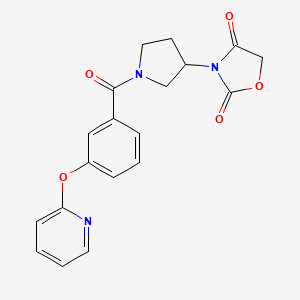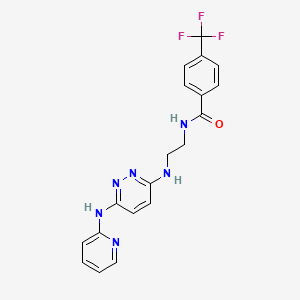
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine” is an organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 3-position with a 4-methoxy-2-methylphenyl group and at the 5-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The 4-methoxy-2-methylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-methoxy-2-methylphenyl group, and the amine group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar amine group and the aromatic ring could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Store-Operated Calcium Entry (SOCE) Modulator
- Background : Variations in cytoplasmic calcium concentration ([Ca²⁺]ᵢ) play a pivotal role in cell proliferation, differentiation, apoptosis, and gene expression. Calcium influx through store-operated Ca²⁺ entry (SOCE), triggered by endoplasmic reticulum (ER) Ca²⁺ store depletion, regulates numerous cellular functions .
- Role of SKF-96365 : SKF-96365, the 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, is a well-known inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel. It effectively inhibits thapsigargin-induced SOCE in Jurkat cells with an IC₅₀ of 12 μM. Additionally, it has shown promise in preventing tumor metastasis in a mouse model of breast cancer .
Anticancer Activity
- Evidence : Compound 12, derived from SKF-96365, exhibits potent anticancer activity against the HCT116 cell line (IC₅₀ = 13.67 ± 1.0 µg/mL). Other related compounds (17, 8, and 9) also demonstrate moderate activity against HCT116 cells .
Organic Nonlinear Optical (NLO) Material
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(15-2)3-4-9(7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLFZGVBHIAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2688701.png)

![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2688712.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)


